molecular formula C13H10ClN3O3 B7817423 1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide CAS No. 1020046-30-3

1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide

Cat. No.: B7817423
CAS No.: 1020046-30-3
M. Wt: 291.69 g/mol
InChI Key: NKVMQZADYFEORW-UHFFFAOYSA-N
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Description

1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide is a compound that belongs to the class of naphtho[2,3-d][1,2,3]triazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a naphthoquinone core and a triazole ring, contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide typically involves a multi-step process. One common method is the azide-alkyne Huisgen cycloaddition, also known as the “click reaction.” This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring. The reaction is often catalyzed by copper(I) ions and can be carried out under mild conditions, making it a popular choice for the synthesis of triazole derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic systems to enhance the efficiency and yield of the reaction. For example, the use of nanocatalysts, such as Fe/Cu-embedded nano-catalytic substrates, has been shown to facilitate the rapid and efficient synthesis of triazole derivatives . These catalysts can be easily separated from the reaction mixture using magnetic separation techniques, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the chloropropyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can yield a variety of functionalized triazole compounds.

Properties

IUPAC Name

3-(3-chloropropyl)-2-oxidobenzo[f]benzotriazol-2-ium-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3/c14-6-3-7-16-11-10(15-17(16)20)12(18)8-4-1-2-5-9(8)13(11)19/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVMQZADYFEORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N([N+](=N3)[O-])CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020046-30-3
Record name 1H-Naphtho[2,3-d]triazole-4,9-dione, 1-(3-chloropropyl)-, 2-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020046-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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